molecular formula C5H9Cl2N3OS B11878268 N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride

N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride

Cat. No.: B11878268
M. Wt: 230.12 g/mol
InChI Key: HHKGIUGECJLVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride is an organic compound with the chemical formula C5H8Cl2N4OS. It is a white crystalline powder with a molecular weight of 246.61 g/mol and a melting point of 186-190 degrees Celsius . This compound is commonly used as a pharmaceutical intermediate and in organic synthesis reactions.

Preparation Methods

The preparation of N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride involves several synthetic routes. One common method includes the reaction of 2-thio-4-chloromethylthiazole with guanidine . The specific synthetic method can vary depending on experimental conditions and requirements. Industrial production methods typically involve multi-step synthesis processes that ensure high purity and yield.

Chemical Reactions Analysis

N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thioureas, carbodiimides, and thiophilic metal salts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound also acts as a strong base and can participate in various biochemical pathways.

Comparison with Similar Compounds

N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C5H9Cl2N3OS

Molecular Weight

230.12 g/mol

IUPAC Name

2-[5-(chloromethyl)-1,3-oxathiol-2-yl]guanidine;hydrochloride

InChI

InChI=1S/C5H8ClN3OS.ClH/c6-1-3-2-11-5(10-3)9-4(7)8;/h2,5H,1H2,(H4,7,8,9);1H

InChI Key

HHKGIUGECJLVNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(S1)N=C(N)N)CCl.Cl

Origin of Product

United States

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